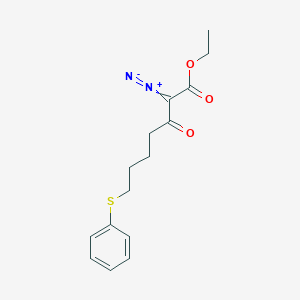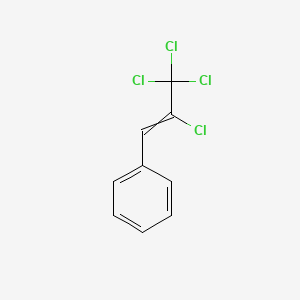
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene is an organic compound characterized by the presence of a benzene ring attached to a tetrachlorinated propene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene typically involves the chlorination of propene followed by a Friedel-Crafts alkylation reaction with benzene. The chlorination step can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting tetrachloropropene is then reacted with benzene in the presence of a Lewis acid catalyst like aluminum chloride to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques like distillation and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Halogens (Cl2, Br2), nitric acid (HNO3), alkyl halides (R-X) with a Lewis acid catalyst
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, ketones
Reduction: Less chlorinated derivatives, alkanes
Substitution: Halogenated benzenes, nitrobenzenes, alkylbenzenes
Aplicaciones Científicas De Investigación
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. Additionally, the tetrachloropropene group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives .
Comparación Con Compuestos Similares
Similar Compounds
2,3,3,3-Tetrachloro-1-propene: Similar structure but lacks the benzene ring.
1,1,3,3-Tetrachloroprop-1-ene: Another chlorinated propene derivative with different substitution patterns.
2,3,3,3-Tetrafluoropropene: Fluorinated analog with different chemical properties and applications.
Uniqueness
(2,3,3,3-Tetrachloroprop-1-en-1-yl)benzene is unique due to the presence of both a highly chlorinated propene group and a benzene ring
Propiedades
Número CAS |
106752-52-7 |
|---|---|
Fórmula molecular |
C9H6Cl4 |
Peso molecular |
255.9 g/mol |
Nombre IUPAC |
2,3,3,3-tetrachloroprop-1-enylbenzene |
InChI |
InChI=1S/C9H6Cl4/c10-8(9(11,12)13)6-7-4-2-1-3-5-7/h1-6H |
Clave InChI |
YGGOLLPGFRUWEO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=C(C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methyl}diazenyl]phenyl}arsonic acid](/img/structure/B14318072.png)

![2,3-Dimethyl-7-(1-nitroethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14318089.png)
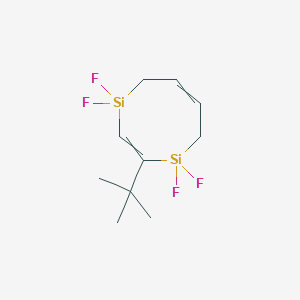
![4-[3-(9-Hydroxytetradeca-1,3,5,7-tetraen-1-YL)oxiran-2-YL]butanoic acid](/img/structure/B14318097.png)
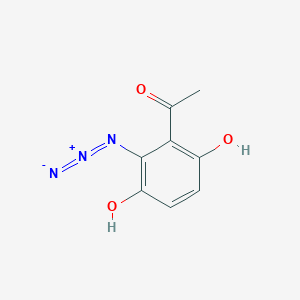
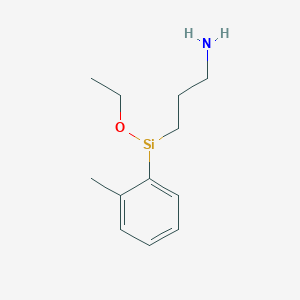
![2',3'-Dihydrospiro[cyclohexane-1,1'-inden]-3-one](/img/structure/B14318126.png)

![2-{2-[(Prop-2-en-1-yl)oxy]ethoxy}ethan-1-amine](/img/structure/B14318134.png)

![4-[1-(4-Hydroxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14318154.png)
![1-(Benzenesulfinyl)-2-[(methylsulfanyl)methyl]benzene](/img/structure/B14318162.png)
